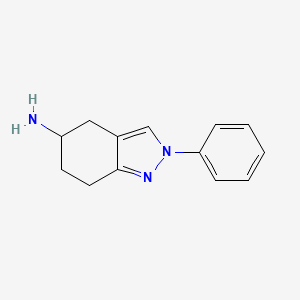
2-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-amine is a heterocyclic compound with a molecular formula of C₁₃H₁₅N₃ and a molecular weight of 213.28 g/mol . This compound belongs to the indazole family, which is known for its wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties .
Preparation Methods
The synthesis of 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of o-aminobenzonitriles with organometallic reagents to form ketimine intermediates, which are then cyclized to produce the indazole core . Another approach includes the radical allyl bromination of indazol-4-one at position 7, followed by nucleophilic substitution with azide . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
2-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, such as the replacement of bromine with azide.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and sodium azide for nucleophilic substitution . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as anti-inflammatory and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as an anticancer and antihypertensive agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), reducing the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . This inhibition can lead to anti-inflammatory effects.
Comparison with Similar Compounds
2-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-amine can be compared with other indazole derivatives, such as:
3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Known for its high anti-inflammatory activity.
2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
929973-71-7 |
|---|---|
Molecular Formula |
C13H15N3 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydroindazol-5-amine |
InChI |
InChI=1S/C13H15N3/c14-11-6-7-13-10(8-11)9-16(15-13)12-4-2-1-3-5-12/h1-5,9,11H,6-8,14H2 |
InChI Key |
MGWRNTTUHOKURO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NN(C=C2CC1N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Pyrido[2,3-d]pyrimidin-2-yl)cyclopropanamine](/img/structure/B13153003.png)


![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-one](/img/structure/B13153012.png)

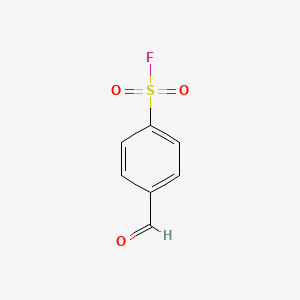
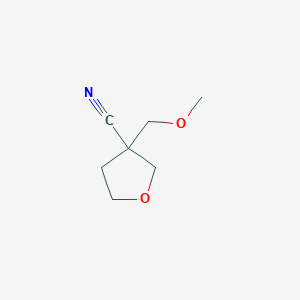

![4',5-Difluoro-[1,1'-biphenyl]-2-ol](/img/structure/B13153056.png)
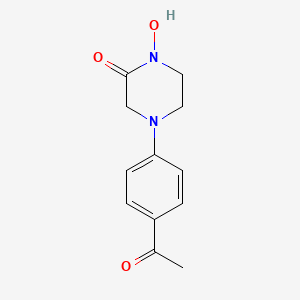
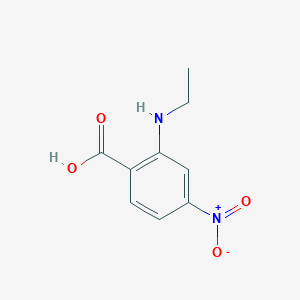

![Methyl 7-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B13153071.png)
